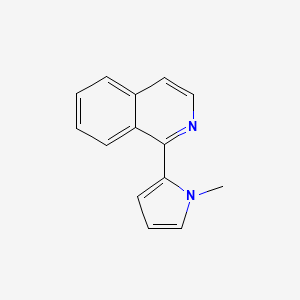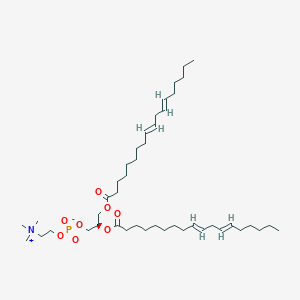
(R)-2,3-Bis((9Z,12Z)-octadeca-9,12-dienoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dilinoleoyl-sn-glycero-3-phosphocholine is a phospholipid compound, specifically a type of glycerophosphocholine. It is characterized by the presence of two linoleic acid chains attached to the glycerol backbone at the sn-1 and sn-2 positions, with a phosphocholine headgroup.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dilinoleoyl-sn-glycero-3-phosphocholine can be synthesized through a series of esterification and phosphorylation reactions. The process typically begins with the esterification of glycerol with linoleic acid to form 1,2-dilinoleoyl-sn-glycerol. This intermediate is then phosphorylated using phosphocholine chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dilinoleoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: The linoleic acid chains can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerophosphocholine.
Substitution: The phosphocholine headgroup can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free linoleic acid and glycerophosphocholine.
Substitution: Various substituted phosphocholine derivatives.
Applications De Recherche Scientifique
1,2-Dilinoleoyl-sn-glycero-3-phosphocholine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and membrane dynamics.
Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Explored for its potential in drug delivery systems, particularly in the formation of liposomes and other lipid-based carriers.
Industry: Utilized in the formulation of cosmetics and nutraceuticals due to its biocompatibility and functional properties
Mécanisme D'action
1,2-Dilinoleoyl-sn-glycero-3-phosphocholine exerts its effects primarily through its incorporation into biological membranes. It influences membrane fluidity, permeability, and the formation of lipid rafts. The compound can modulate signaling pathways by interacting with membrane proteins and receptors. Additionally, it has been shown to enhance insulin sensitivity and induce lipolysis in adipocytes through pathways involving peroxisome proliferator-activated receptor alpha (PPARα) and tumor necrosis factor alpha (TNFα) .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dioleoyl-sn-glycero-3-phosphocholine: Similar structure but with oleic acid chains instead of linoleic acid.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Contains palmitic acid chains, leading to different physical properties.
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: Features myristic acid chains, commonly used in studies of membrane phase behavior
Uniqueness
1,2-Dilinoleoyl-sn-glycero-3-phosphocholine is unique due to its polyunsaturated linoleic acid chains, which confer distinct properties such as increased membrane fluidity and susceptibility to oxidation. These characteristics make it particularly useful in studies of lipid oxidation and membrane dynamics .
Propriétés
Formule moléculaire |
C44H80NO8P |
|---|---|
Poids moléculaire |
782.1 g/mol |
Nom IUPAC |
[(2R)-2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h14-17,20-23,42H,6-13,18-19,24-41H2,1-5H3/b16-14+,17-15+,22-20+,23-21+/t42-/m1/s1 |
Clé InChI |
FVXDQWZBHIXIEJ-LDEDFTSOSA-N |
SMILES isomérique |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methoxybenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14112238.png)
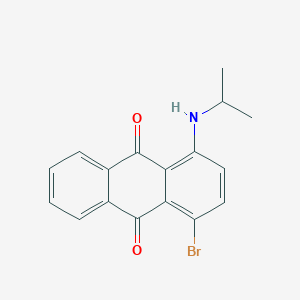
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B14112248.png)
![8-(3-Chloro-4-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B14112253.png)
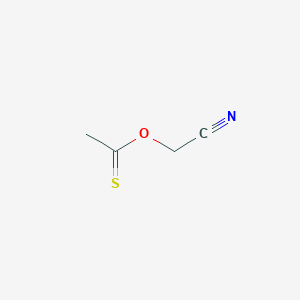
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14112270.png)
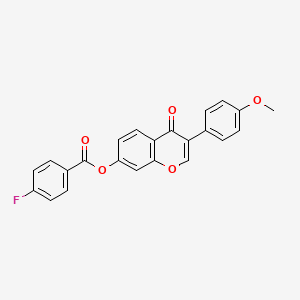
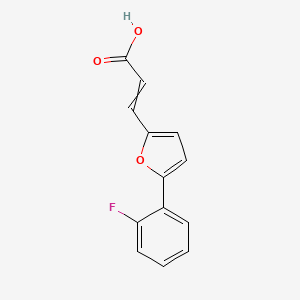
![3-(2-Fluorophenyl)benzo[b]thiophene](/img/structure/B14112278.png)
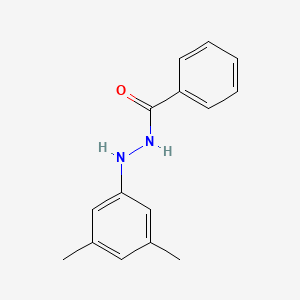
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide](/img/structure/B14112291.png)

![N-[3-(N-ethyl-3-methylanilino)propyl]-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B14112308.png)
